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Compound of Interest

Compound Name: 4-Bromoquinolin-8-ol

Cat. No.: B162148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Halogenated derivatives of quinolin-8-ol represent a versatile class of heterocyclic compounds

that have garnered significant attention in medicinal chemistry. Their unique structure,

characterized by a pyridine ring fused to a phenol with halogen substitutions, imparts a wide

range of biological activities. This technical guide provides an in-depth review of the synthesis,

biological activities, and mechanisms of action of these promising compounds, with a focus on

their potential as antimicrobial, anticancer, and neuroprotective agents.

Core Biological Activities and Quantitative Data
The introduction of halogen atoms at various positions on the quinolin-8-ol scaffold profoundly

influences their biological efficacy. The data presented below summarizes the quantitative

measures of their activity against various cell lines and microorganisms.

Antimicrobial Activity
Halogenated quinolin-8-ols have demonstrated potent activity against a broad spectrum of

bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal

ions, which are essential for microbial growth and enzymatic function.
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Compound Microorganism MIC (µg/mL) Reference

Clioquinol (5-chloro-7-

iodo-8-

hydroxyquinoline)

Staphylococcus

aureus
0.1 - 1.1 [1]

Mycobacterium

tuberculosis
0.1 [1]

Candida albicans 4 [1]

Nitroxoline (5-nitro-8-

hydroxyquinoline)
Escherichia coli 10 [1]

Staphylococcus

aureus
10 [1]

7-amino-8-

hydroxyquinoline

derivatives

Staphylococcus

aureus
4 - 16 [1]

Escherichia coli 4 - 16 [1]

7-(aryl)-8-

hydroxyquinoline

derivatives

Cryptococcus

neoformans
15.6 [1]

Candida spp. 62.5 [1]

Staphylococcus

aureus
2 - 20 [1]

Mycobacterium

tuberculosis
10 - 20 [1]

Unsubstituted 8-

Hydroxyquinoline

Gram-positive

bacteria
3.44 - 13.78 µM [1]

Fungi and Yeast 3.44 - 13.78 µM [1]

Anticancer Activity
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The anticancer properties of halogenated quinolin-8-ols are multifaceted, involving the

induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. Their

ability to interfere with metal-dependent enzymes, such as matrix metalloproteinases (MMPs),

plays a crucial role in their antitumor effects.

Compound Cell Line IC50 (µg/mL) Reference

5,7-dibromo-8-

hydroxyquinoline

A549 (Lung

Carcinoma)
5.8 [2]

FL (Amnion) 17.6 [2]

HeLa (Cervical

Cancer)
18.7 [2]

HT29 (Colon

Adenocarcinoma)
5.4 [2]

MCF7 (Breast

Cancer)
16.5 [2]

Hep3B

(Hepatocellular

Carcinoma)

>1000 [2]

8-hydroxyquinoline

derivatives (as MMP

inhibitors)

Various cancer cell

lines
0.69–22 mM [2]

Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further

investigation of these compounds.

Synthesis of 5,7-dibromo-8-hydroxyquinoline
This protocol describes a common method for the dibromination of 8-hydroxyquinoline.

Materials:
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8-hydroxyquinoline

Bromine

Chloroform (CHCl3)

5% Sodium Bicarbonate (NaHCO3) solution

Sodium Sulfate (Na2SO4)

Benzene

Procedure:

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform.

Separately, prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with

stirring.

Continue stirring the mixture at room temperature for 1 hour. A yellow solid will precipitate.

Dissolve the resulting solid in 15 mL of chloroform.

Wash the organic layer with 5% sodium bicarbonate solution (3 x 15 mL).

Dry the organic layer over sodium sulfate.

Evaporate the solvent to obtain the crude product.

Crystallize the product from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.[3]

Antimicrobial Susceptibility Testing: Agar Dilution
Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.
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Materials:

Mueller-Hinton Agar (MHA)

Test compound (halogenated quinolin-8-ol)

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Sterile petri dishes

Sterile diluent (e.g., water, buffer)

Procedure:

Prepare a series of twofold dilutions of the test compound in a suitable solvent.

Melt the MHA and cool it to 50°C in a water bath.

For each concentration, mix a specific volume of the diluted compound with a defined

volume of molten MHA in a sterile petri dish to achieve the final desired concentration. Allow

the agar to solidify.[4]

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to

achieve a final concentration of 10^4 colony-forming units (CFU) per spot.

Spot the standardized bacterial suspension onto the surface of the agar plates containing

different concentrations of the compound. A control plate without the compound should also

be inoculated.

Incubate the plates at 37°C for 16-20 hours.

The MIC is the lowest concentration of the compound that completely inhibits the visible

growth of the bacteria.[5]

Cytotoxicity Testing: MTS Assay
The MTS assay is a colorimetric method to assess cell viability.

Materials:
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Cells to be tested

96-well plates

Complete cell culture medium

Test compound (halogenated quinolin-8-ol)

MTS solution (containing an electron coupling reagent like PES)

Procedure:

Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

Prepare serial dilutions of the test compound in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the test compound. Include wells with medium only (background) and cells

with medium but no compound (negative control).

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO2 incubator.

Add 20 µL of MTS solution to each well.

Incubate the plate for 1 to 4 hours at 37°C.[6][7]

Measure the absorbance of each well at 490 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the negative

control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or ethanol

Test compound (halogenated quinolin-8-ol)

Positive control (e.g., Ascorbic acid or Trolox)

96-well plate or spectrophotometer cuvettes

Procedure:

Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

Prepare various concentrations of the test compound and the positive control in the same

solvent.

In a 96-well plate or cuvettes, add a specific volume of the test compound or control to a

defined volume of the DPPH working solution.

Include a blank containing only the solvent and the DPPH solution.

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]

Measure the absorbance of each solution at 517 nm.

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

[8]

Signaling Pathways and Mechanisms of Action
The diverse biological activities of halogenated quinolin-8-ols are underpinned by their

interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells
Halogenated quinolin-8-ols can trigger programmed cell death in cancer cells through multiple

pathways. One prominent mechanism involves the inhibition of the PI3K-Akt-mTOR signaling

cascade, which is crucial for cell survival and proliferation.[9] Additionally, these compounds
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can activate the extrinsic apoptosis pathway by engaging death receptors on the cell surface,

leading to the activation of caspase-8 and subsequent executioner caspases.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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